molecular formula C20H25N5O3 B2795894 3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844653-48-1

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2795894
CAS No.: 844653-48-1
M. Wt: 383.452
InChI Key: FSOYMORWSGRNMA-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine hybrid with a complex bicyclic scaffold. Its structure includes a purine core fused to a pyrimidine ring, substituted with a 2-methoxyethyl group at position 3, methyl groups at positions 1 and 7, and a 3-methylphenyl moiety at position 7. The 7,8-dihydro-6H configuration indicates partial saturation of the pyrimidine ring, which may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13-6-5-7-15(10-13)24-11-14(2)12-25-16-17(21-19(24)25)22(3)20(27)23(18(16)26)8-9-28-4/h5-7,10,14H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOYMORWSGRNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex purine derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in oncology and neurology. This article compiles various studies and findings regarding the compound's biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a purine core modified with methoxyethyl and methylphenyl groups. This structural complexity may contribute to its biological activity.

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Reference
MGC-803 (gastric)15.2
CNE-2 (nasopharyngeal)12.5
SK-OV-3 (ovarian)18.0
NCI-H460 (lung)14.8
LO2 (normal liver)>100

These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.

Research indicates that the compound induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MGC-803 cells, which is critical for preventing proliferation.
  • Apoptosis Induction : Flow cytometry analysis demonstrated an increase in apoptotic cells upon treatment with the compound, suggesting its role in triggering programmed cell death via caspase activation.

Case Studies

A notable study involving this compound investigated its effects on MGC-803 cells. The findings revealed:

  • Dose-dependent Effects : Increasing concentrations of the compound led to higher rates of apoptosis.
  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 5 µM.

Potential Therapeutic Applications

Given its cytotoxic properties, this compound may have applications in:

  • Cancer Therapy : Its ability to selectively target cancer cells positions it as a potential candidate for further development in cancer treatment.
  • Neurological Disorders : Preliminary studies suggest that modifications of similar purine derivatives could have neuroprotective effects, warranting investigation into this compound's potential neuropharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

The compound’s closest analog is 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (ChemSpider ID: 848064-19-7) . Key differences include:

  • Ethoxyethyl vs. Methoxyethyl substituent : The ethoxyethyl group (C₂H₅OCH₂CH₂) in the analog introduces greater hydrophobicity compared to the methoxyethyl (CH₃OCH₂CH₂) group in the target compound. This may alter solubility and membrane permeability.
  • 3-Methoxyphenyl vs.

Table 1: Substituent Comparison

Compound R₁ (Position 3) R₂ (Position 9) Molecular Weight (g/mol)
Target Compound 2-Methoxyethyl 3-Methylphenyl ~413.45*
Analog 2-Ethoxyethyl 3-Methoxyphenyl ~443.50

*Calculated based on formula from analogous structures.

Heterocyclic Core Modifications

Other pyrimidine-dione derivatives, such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione , feature extended alkyl/aryl chains but lack the fused purine ring. These compounds exhibit lower molecular rigidity, which may reduce target selectivity compared to the bicyclic purino-pyrimidine scaffold.

Functional Group Impact on Bioactivity
  • Methoxyethyl vs. Benzyloxy Groups : Compounds with benzyloxy substituents (e.g., ) demonstrate higher lipophilicity, which correlates with enhanced blood-brain barrier penetration in preclinical models. However, this also increases metabolic instability due to susceptibility to oxidative degradation.
  • Methylphenyl vs. Nitrophenyl: The nitro group in diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate confers strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Such differences influence binding to nitroreductase enzymes or aromatic hydrocarbon receptors.

Research Findings and Inferences

  • Synthetic Accessibility : The target compound’s methoxyethyl and methylphenyl groups are synthetically tractable via alkylation and Suzuki coupling, respectively, as inferred from methods in .
  • Thermodynamic Stability : Partial saturation in the dihydropyrimidine ring (vs. fully aromatic systems) may enhance solubility but reduce melting points, as seen in analogous spiro compounds (e.g., ).
  • Pharmacokinetic Predictions : The methoxyethyl group likely improves aqueous solubility (logP ~2.5) compared to ethoxyethyl analogs (logP ~3.0), based on trends in pyrimidine derivatives .

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